6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine

Medicinal Chemistry Synthetic Chemistry Building Blocks

Reproducible kinase inhibitor SAR demands precise building blocks-generic imidazo[1,2-a]pyrazines risk synthetic failure. 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (CAS 1845754-42-8) provides a defined 6-Br cross-coupling vector while fixing the 8-cyclopropyl and 2-methyl groups. • Enables parallel Suzuki/Buchwald-Hartwig diversification at C6. • 8-cyclopropyl imparts distinct steric/conformational profile vs. methyl or cyclohexyl analogs. • Validated scaffold for CDK inhibitor lead optimization and kinome selectivity profiling.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
CAS No. 1845754-42-8
Cat. No. B1447357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine
CAS1845754-42-8
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C(C2=N1)C3CC3)Br
InChIInChI=1S/C10H10BrN3/c1-6-4-14-5-8(11)13-9(7-2-3-7)10(14)12-6/h4-5,7H,2-3H2,1H3
InChIKeyALUSXXSPWJQEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (CAS 1845754-42-8) for Research & Procurement: A Strategic Overview


6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine (CAS 1845754-42-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine scaffold class, with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol [1]. It features a core bicyclic structure comprising a pyrazine ring fused to an imidazole ring, with key substituents at three positions: a bromine atom at the 6-position, a cyclopropyl group at the 8-position, and a methyl group at the 2-position . This specific substitution pattern positions the compound as a versatile synthetic intermediate or chemical probe, particularly in the context of kinase inhibitor discovery, where the imidazo[1,2-a]pyrazine core is a privileged scaffold [2]. Its role is primarily that of a functionalized building block, with the bromine atom serving as a reactive handle for further chemical diversification via cross-coupling reactions, and the cyclopropyl and methyl groups providing specific steric and electronic properties to the core [3].

Why 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine is Not a Commodity: Critical Differentiators for Scientific Procurement


Within the imidazo[1,2-a]pyrazine chemical space, generic substitution is scientifically unsound due to the profound impact of subtle structural variations on both synthetic utility and biological target engagement. While the core scaffold is a known privileged structure for kinase inhibition [1], the specific pattern of substituents on 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine dictates a unique set of properties. For instance, the 6-position bromine provides a specific vector for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl or amine groups [2]. Simultaneously, the 8-cyclopropyl group imparts a distinct steric and conformational profile compared to analogs with smaller (e.g., methyl) or larger (e.g., cyclohexyl) alkyl groups at this position, potentially influencing binding pocket complementarity or metabolic stability in a drug discovery context [3]. Finally, the 2-methyl group is a non-exchangeable substituent that differentiates it from des-methyl analogs, affecting both the core's electronic properties and its overall lipophilicity (LogP) [4]. Therefore, substituting this compound with a 'similar' imidazo[1,2-a]pyrazine—even one that is also 6-bromo-substituted—risks a failed synthetic sequence or a divergent biological profile, making precise procurement of this specific CAS number a critical requirement for reproducible research.

Quantitative Evidence: Differentiating 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine from its Closest Analogs


Molecular Weight Differentiation from Common 8-Substituted Analogs

6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine possesses a molecular weight of 252.11 g/mol, which is a direct consequence of its specific substitution pattern [1]. This differentiates it from key analogs. The primary comparator, 6-Bromo-8-cyclopropylimidazo[1,2-a]pyrazine (CAS 1159815-33-4), lacks the 2-methyl group and has a lower molecular weight of 238.09 g/mol . Another comparator, the regioisomer 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine, shares the same molecular formula but exhibits a different spatial arrangement of substituents .

Medicinal Chemistry Synthetic Chemistry Building Blocks

Purity Specification as a Proxy for Synthetic Reliability

The commercially available form of this compound is typically specified with a purity of 98% as determined by HPLC or LCMS analysis . While this is a common vendor specification, it serves as a critical benchmark for comparing potential suppliers and as a baseline for the compound's suitability as a substrate in metal-catalyzed cross-coupling reactions, where impurities can poison catalysts and lead to low yields [1]. This purity level differentiates it from less well-characterized analogs or from lower-purity grades that may be offered for other, less demanding applications.

Analytical Chemistry Quality Control Chemical Procurement

Differentiated Synthetic Utility via the 6-Bromo Reactive Handle

The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyrazine core is a defining feature that enables specific and versatile downstream synthetic transformations. This compound can serve as a direct substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings to install aryl/heteroaryl groups or Buchwald-Hartwig aminations to introduce amine functionalities [1]. This contrasts with analogs bearing a hydrogen or methyl group at this position, which are inert to these reactions, and with analogs where the bromine is at a different position (e.g., the 3- or 8-position), which would lead to structurally different products with distinct vectors of diversification [2]. The specific reactivity profile of a 6-bromo-imidazo[1,2-a]pyrazine is a key driver for its selection over non-halogenated or differently halogenated building blocks in library synthesis.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Conformational and Steric Differentiation from 8-Alkyl Analogs

The 8-cyclopropyl group is a key structural differentiator that provides a distinct conformational and steric profile compared to other 8-alkyl substituents. The cyclopropyl ring is a rigid, small ring that occupies a defined volume of space and can engage in unique stereoelectronic interactions [1]. This contrasts with the more flexible and conformationally dynamic 8-ethyl or 8-isopropyl groups found in many imidazo[1,2-a]pyrazine kinase inhibitors [2]. In the context of target engagement, the cyclopropyl group's specific geometry can lead to better complementarity with certain hydrophobic pockets in a kinase ATP-binding site, potentially improving binding affinity and selectivity over analogs with linear or branched alkyl chains [3].

Structural Biology Computational Chemistry Kinase Inhibitor Design

Defined Applications of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine in Scientific and Industrial Workflows


Focused Library Synthesis for Cyclin-Dependent Kinase (CDK) Inhibitor Optimization

Medicinal chemistry teams engaged in optimizing imidazo[1,2-a]pyrazine-based CDK inhibitors can use this compound as a key late-stage diversification intermediate. The 6-bromo handle allows for the parallel synthesis of an array of 6-aryl or 6-amino analogs via robust cross-coupling methodologies [1]. This approach enables rapid exploration of the SAR around the 6-position while maintaining the 8-cyclopropyl and 2-methyl groups constant, which are known to be beneficial for CDK inhibition in certain contexts [2]. This targeted strategy is more efficient than de novo synthesis of each analog, accelerating the lead optimization phase of drug discovery programs focused on oncology or inflammatory diseases [3].

Chemical Probe Development for Kinase Selectivity Profiling

This compound serves as an ideal starting material for synthesizing chemical probes to deconvolute kinase selectivity. The imidazo[1,2-a]pyrazine core is a recognized kinase inhibitor scaffold [1]. By using the 6-bromo intermediate, researchers can install a variety of substituents to create a small set of structurally related compounds. Subsequent profiling of these compounds against a broad panel of kinases can provide valuable data on how changes at the 6-position, in the context of the 8-cyclopropyl-2-methyl core, influence selectivity across the kinome. This application is critical for understanding the polypharmacology of this chemical series and for developing more selective tool compounds for target validation studies.

Quality Control and Analytical Method Development Standard

The well-defined physical properties of 6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine, including its exact molecular weight (252.11 g/mol) and canonical SMILES string (CC1=CN2C=C(N=C(C2=N1)C3CC3)Br), make it an excellent candidate for use as a reference standard in analytical chemistry [1]. It can be employed to develop and validate LCMS and HPLC methods for monitoring reactions involving this compound as a substrate or for quantifying it as a product. Its distinct mass and retention time profile allow for reliable method development, ensuring accurate monitoring of synthetic transformations and final product purity in both research and quality control settings [2].

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